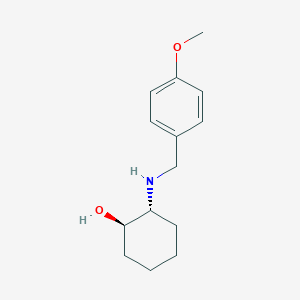
trans-2-(4-Methoxy-benzylamino)-cyclohexanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2-(4-Methoxy-benzylamino)-cyclohexanol: is an organic compound characterized by a cyclohexanol core substituted with a 4-methoxy-benzylamino group
科学的研究の応用
Chemistry: : In organic synthesis, trans-2-(4-Methoxy-benzylamino)-cyclohexanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a valuable building block.
Biology: : The compound may be studied for its potential biological activities, including its interaction with enzymes or receptors. Its structural similarity to certain bioactive molecules makes it a candidate for drug discovery and development.
Medicine: : In medicinal chemistry, this compound may be explored for its potential therapeutic effects. It could serve as a lead compound for the development of new pharmaceuticals targeting specific diseases or conditions.
Industry: : In the chemical industry, this compound can be used in the production of specialty chemicals, including pharmaceuticals, agrochemicals, and materials science applications.
作用機序
将来の方向性
The future directions for research on “trans-2-(4-Methoxy-benzylamino)-cyclohexanol” would depend on its potential applications. These could include further studies to determine its physical and chemical properties, investigations of its biological activity, and development of synthetic methods for its preparation .
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of trans-2-(4-Methoxy-benzylamino)-cyclohexanol typically involves the reaction of cyclohexanone with 4-methoxybenzylamine under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product.
Industrial Production Methods: : Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: trans-2-(4-Methoxy-benzylamino)-cyclohexanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced further to form cyclohexylamines or other reduced derivatives using agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium hydride or sodium methoxide can be used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, or hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride, sodium methoxide, or other nucleophiles.
Major Products
Oxidation: Corresponding ketones or aldehydes.
Reduction: Cyclohexylamines or other reduced derivatives.
Substitution: Various substituted benzyl derivatives.
類似化合物との比較
Similar Compounds
trans-2-(4-Hydroxy-benzylamino)-cyclohexanol: Similar structure but with a hydroxy group instead of a methoxy group.
trans-2-(4-Methyl-benzylamino)-cyclohexanol: Similar structure but with a methyl group instead of a methoxy group.
trans-2-(4-Chloro-benzylamino)-cyclohexanol: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness: : The presence of the methoxy group in trans-2-(4-Methoxy-benzylamino)-cyclohexanol imparts unique electronic and steric properties, influencing its reactivity and interactions with biological targets. This makes it distinct from its analogs and potentially more suitable for specific applications in medicinal chemistry and organic synthesis.
特性
IUPAC Name |
(1R,2R)-2-[(4-methoxyphenyl)methylamino]cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-17-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16/h6-9,13-16H,2-5,10H2,1H3/t13-,14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILJUCVXCEPFGIK-ZIAGYGMSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2CCCCC2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CN[C@@H]2CCCC[C@H]2O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-[3,5-bis(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-2-(cyclohexylsulfanyl)ethan-1-one](/img/structure/B2739200.png)
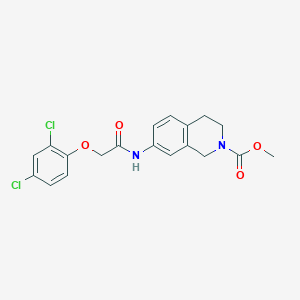
![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)
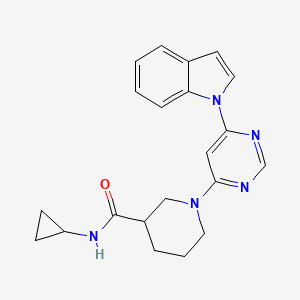
![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)
![N-[1-(5-Ethyl-1,2,4-oxadiazol-3-yl)cyclopentyl]prop-2-enamide](/img/structure/B2739208.png)
![3-({4-[4-(pyridin-2-yl)piperazine-1-carbonyl]phenyl}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2739209.png)
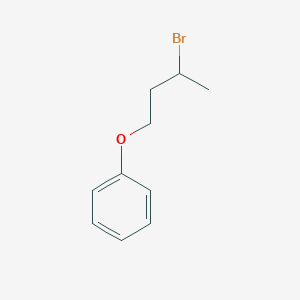
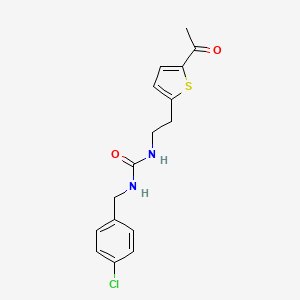
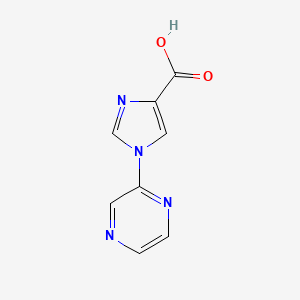
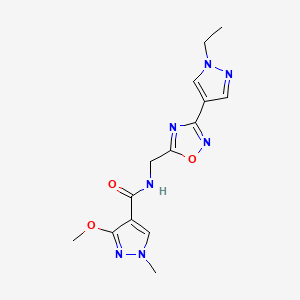
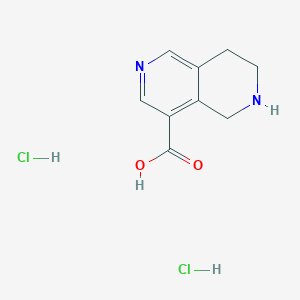
![N-(5-chloro-2-methylphenyl)-N'-[2-(furan-2-yl)-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]ethanediamide](/img/structure/B2739217.png)
![5-oxo-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[(thiophen-2-yl)methyl]morpholine-3-carboxamide](/img/structure/B2739219.png)
